1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine
Overview
Description
1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine is a chemical compound with the molecular formula C15H15F4N3 and a molecular weight of 313.29 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is characterized by the presence of a quinoline ring substituted with fluorine and trifluoromethyl groups, as well as a homopiperazine moiety.
Preparation Methods
The synthesis of 1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine involves multiple steps, typically starting with the preparation of the quinoline ring system. The fluorine and trifluoromethyl groups are introduced through specific halogenation and trifluoromethylation reactions. The homopiperazine moiety is then attached via nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
Hydrolysis: This reaction can break down the compound into smaller fragments under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents, as well as in the study of biological pathways and mechanisms .
Mechanism of Action
The mechanism of action of 1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine can be compared with other quinoline derivatives, such as:
1-[2-(Trifluoromethyl)quinol-4-yl]homopiperazine: Similar in structure but differs in the position of the trifluoromethyl group.
1-[8-Fluoroquinol-4-yl]homopiperazine: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-(1,4-diazepan-1-yl)-8-fluoro-2-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3/c16-11-4-1-3-10-12(22-7-2-5-20-6-8-22)9-13(15(17,18)19)21-14(10)11/h1,3-4,9,20H,2,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXOFEATSZXALH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=C2C=CC=C3F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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